molecular formula C16H18N2O3 B3174829 N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide CAS No. 954278-25-2

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide

Cat. No.: B3174829
CAS No.: 954278-25-2
M. Wt: 286.33 g/mol
InChI Key: BBCBFWNHDCULNW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of Monoamine Oxidase (MAO) inhibitors . MAOs are FAD-containing enzymes critical for the oxidative deamination of neurotransmitters in the brain, making them important targets for therapeutic agents . Compounds with the 2-phenoxyacetamide structure, such as this one, are investigated for their potential to selectively inhibit MAO-A or MAO-B isoenzymes . Research in this area is pivotal for developing new treatments for neuro-related diseases, as MAO-A inhibitors have shown antidepressant and antianxiety activity, while MAO-B inhibitors are used as adjuncts in the treatment of Parkinson’s and Alzheimer’s diseases . The structural features of this acetamide analogue place it within a novel class of potent and selective inhibitors that are explored to address the need for agents with fewer side effects, such as the "cheese reaction" and hepatotoxicity, which are associated with older MAO inhibitors . This reagent serves as a valuable scaffold for synthesizing derivatives and for in-depth enzymatic evaluation to understand structure-activity relationships, driving forward the discovery of next-generation neurotherapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-7-8-12(17)9-13(11)18-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCBFWNHDCULNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2-methoxyphenol as the primary starting materials.

    Formation of Intermediate: The 5-amino-2-methylphenol undergoes a reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 2-methoxyphenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide with structurally and functionally related acetamide derivatives from the evidence:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name / ID (Evidence Source) Substituents Key Properties Biological Activity
Target Compound (Hypothetical) 5-Amino-2-methylphenyl, 2-methoxyphenoxy Likely moderate polarity due to methoxy and amino groups Not explicitly reported; inferred potential for anti-cancer or antimicrobial activity based on analogs
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 5-(Methylthio)-1,3,4-thiadiazol-2-yl, 2-methoxyphenoxy Yield: 72%, MP: 135–136°C Not specified, but thiadiazole analogs often exhibit antimicrobial or anti-inflammatory activity
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) 4-Methoxyphenyl, quinazoline-sulfonyl High anti-cancer activity (e.g., IC₅₀ < 10 μM on MCF-7 cells) Potent anti-proliferative effects against breast cancer (MCF-7) and colon cancer (HCT-116)
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) 3,5-Difluorophenyl, benzo[d]thiazol-sulfonyl Strong gram-positive antibacterial activity (MIC: 2–4 μg/mL) Antimicrobial (e.g., against S. aureus) and antifungal activity
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide 5-Amino-2-methoxyphenyl, 3-methylphenoxy Commercial availability (CAS: 953728-83-1) Used as a synthetic intermediate; bioactivity not reported
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-Bromophenyl, pyridazinone core FPR2 agonist (EC₅₀: 0.1–1 μM) Activates neutrophil chemotaxis and calcium signaling

Key Findings from Comparative Analysis

Structural Variations and Bioactivity: Thiadiazole Derivatives (e.g., 5k) : Replacement of the aromatic amine with a thiadiazole ring (as in 5k) introduces sulfur-containing groups, which are often associated with enhanced antimicrobial properties. However, the target compound’s amino-phenyl group may favor interactions with eukaryotic cellular targets (e.g., kinases or receptors). Quinazoline-Sulfonyl Derivatives (e.g., 38) : The quinazoline-sulfonyl moiety in compound 38 significantly enhances anti-cancer activity compared to simpler phenoxy acetamides, suggesting that electron-withdrawing groups and heterocyclic systems improve potency. Benzo[d]thiazol-Sulfonyl Derivatives (e.g., 47) : These compounds exhibit broad-spectrum antimicrobial activity, likely due to the sulfonyl group’s ability to disrupt bacterial membrane integrity. The target compound lacks this feature but shares the acetamide backbone, which may still support moderate bioactivity.

Impact of Substituent Position: The position of the methoxy group on the phenoxy ring (e.g., 2-methoxy vs. 4-methoxy) influences solubility and binding affinity.

Thermal Stability and Synthesis :

  • Compounds with bulkier substituents (e.g., benzylthio groups in 5h ) exhibit higher melting points (168–170°C), whereas simpler derivatives like 5k melt at 135–136°C. The target compound’s melting point is likely intermediate, depending on its substituent flexibility.

Further studies are needed to confirm its efficacy.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. The compound features an amino group, a methoxy group, and an acetamide functional group, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 5-amino-2-methylphenol with 2-(2-methoxyphenoxy)acetyl chloride under basic conditions. The reaction pathway often includes:

  • Formation of the Acetamide : The amino group reacts with the acyl chloride to form the acetamide.
  • Purification : The product is purified using recrystallization techniques.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Studies have shown that it may interact with pain modulation receptors, influencing pathways related to inflammation and pain perception. Preliminary findings suggest that it could be beneficial in treating conditions such as arthritis and neuropathic pain.

Neuroprotective Potential

The compound has also been studied for its neuroprotective effects. In vitro studies demonstrate that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-(4-Allyl-2-methoxyphenoxy)acetamideC14H15NO3C_{14}H_{15}NO_{3}Allyl group enhances reactivityPotential anti-cancer properties
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamideC15H15FN2O3C_{15}H_{15}FN_{2}O_{3}Fluorine substitution modifies electronic propertiesInvestigated for anti-inflammatory effects
This compound C16H18N2O3C_{16}H_{18}N_{2}O_{3} Methyl group increases lipophilicityStudied for neuroprotective effects

Case Studies

  • Study on Anti-inflammatory Activity : A study conducted by researchers evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotection in Cell Culture Models : In vitro experiments assessed the neuroprotective capabilities of this compound against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed a marked increase in cell viability and a decrease in apoptotic markers, indicating its protective role.

Q & A

Q. What are the established synthetic routes for N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide?

The synthesis typically involves coupling aromatic amines with phenoxy acetic acid derivatives. For example, a two-step procedure may include:

  • Step 1 : Condensation of ethyl 2-(2-methoxyphenoxy)acetate with 5-amino-2-methylaniline using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base .
  • Step 2 : Purification via column chromatography and characterization using NMR, IR, and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • Spectroscopy : 1^1H NMR and 13^{13}C NMR to confirm substituent positions and purity (e.g., methoxy protons at δ 3.8 ppm, acetamide NH at δ 9.8 ppm) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., observed m/z 430.2 for a derivative) .
  • Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., carbonyl stretch at 1667 cm1^{-1}) .

Q. What pharmacological activities have been reported for this compound?

  • Hypoglycemic Activity : Derivatives of this scaffold significantly reduced blood glucose levels in alloxan-induced diabetic mice (e.g., 30-50% reduction at 50 mg/kg doses) via PPAR-γ modulation .
  • Anticancer Potential : Structural analogs demonstrated activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines in MTT assays, with IC50_{50} values <10 μM .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for this compound?

Key strategies include:

  • Solvent Selection : Polar aprotic solvents like DMF improve reaction efficiency compared to DCM .
  • Coupling Agents : TBTU or HATU enhance amide bond formation over traditional EDCI/HOBt methods .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) ensures real-time tracking .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity with triplicate measurements) .
  • Structural Modifications : Test derivatives with varied substituents (e.g., nitro vs. methoxy groups) to isolate activity drivers .
  • Dose-Response Analysis : Establish dose-dependent effects (e.g., 10–100 mg/kg for hypoglycemic studies) to identify therapeutic windows .

Q. What methodologies are recommended for assessing in vivo toxicity?

  • Histopathological Evaluation : Examine liver and kidney tissues in animal models (e.g., Wistar rats) for necrosis, inflammation, or fatty changes .
  • Biochemical Markers : Measure ALT, AST, and creatinine levels to evaluate hepatorenal toxicity .

Q. How can structure-activity relationship (SAR) studies enhance this compound’s efficacy?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to boost anticancer activity .
  • Scaffold Hybridization : Merge with thiazolidinedione moieties to enhance hypoglycemic effects via dual PPAR-γ/α activation .

Q. What experimental designs are optimal for pharmacological testing?

  • In Vivo Models : Use alloxan- or streptozotocin-induced diabetic rodents for hypoglycemic studies, with glucose tolerance tests .
  • Cell Line Panels : Screen against diverse cancer cell lines (e.g., HCT-116, MCF-7, PC-3) to identify tissue-specific activity .
  • Positive Controls : Compare with metformin (hypoglycemic) or doxorubicin (anticancer) to benchmark efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide
Reactant of Route 2
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N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide

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